(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(3-fluorophenyl)-, (R*,S*)-
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Overview
Description
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- is a synthetic compound characterized by its bithiazolidine core and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- typically involves multi-step reactions. One common method is the Knoevenagel condensation, followed by cyclization to form the bithiazolidine core. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its bithiazolidine core can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiazolidine core can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar heterocyclic structure and has been studied for its pharmacological activities.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structures and exhibit a range of biological activities.
Uniqueness
The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(3-fluorophenyl)-, (R*,S*)- lies in its bithiazolidine core and the presence of fluorophenyl groups
Properties
CAS No. |
95035-81-7 |
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Molecular Formula |
C18H14F2N2O2S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-3-[(2S)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI Key |
UFXJCWBGCAZDOI-HDICACEKSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)N3[C@@H](SCC3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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